molecular formula C18H27ClN2O2 B2539525 tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate CAS No. 1774896-64-8

tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate

Cat. No.: B2539525
CAS No.: 1774896-64-8
M. Wt: 338.88
InChI Key: WCZOXDHXTDBNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate is a synthetically valuable piperidine derivative that serves as a key chemical building block in medicinal chemistry and drug discovery research. This compound features a piperidine scaffold that is prevalent in numerous pharmacologically active molecules, making it a versatile intermediate for the synthesis of potential therapeutic agents. Its structure, which incorporates both a protected amine (Boc group) and a reactive aminomethyl functionality, allows for diverse chemical modifications and structure-activity relationship (SAR) studies. Researchers are exploring this compound and its derivatives as potential antiviral agents, particularly inspired by the known activity of indole and piperidine-based compounds against viral targets such as HIV-1 reverse transcriptase and protease . The 3-chlorobenzyl substitution pattern provides a hydrophobic aromatic region that may enhance binding interactions with viral enzyme active sites, similar to strategies employed in developing indolylarylsulfone-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Additionally, this compound represents a valuable intermediate in the design of covalent inhibitors targeting key signaling proteins such as Ras, which represents a significant frontier in oncology drug development . The structural features of this molecule also make it relevant for exploring arginase inhibitors, which have emerged as promising immunomodulatory agents in cancer immunotherapy by targeting the immunosuppressive tumor microenvironment . This reagent is provided exclusively for research purposes to support the development of novel therapeutic compounds across multiple disease areas including viral infections, cancer, and immune-related disorders.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-9-7-18(13-20,8-10-21)12-14-5-4-6-15(19)11-14/h4-6,11H,7-10,12-13,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZOXDHXTDBNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The piperidine ring is often constructed via Mannich cyclization or Dieckmann condensation . For example, tert-butyl 4-methylenepiperidine-1-carboxylate serves as a versatile intermediate for subsequent functionalization. In one approach, bromination of the exocyclic double bond using N-bromosuccinimide (NBS) in dichloromethane with Et3N·3HF yields tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate . Fluorination here enhances electrophilicity for subsequent nucleophilic substitutions.

Table 1: Bromination Conditions for Piperidine Intermediates

Reagent System Solvent Temperature Yield (%) Reference
NBS, Et3N·3HF CH2Cl2 0°C → RT 92
NBS, AIBN CCl4 Reflux 78

Introduction of 3-Chlorobenzyl Group

The 3-chlorobenzyl moiety is typically introduced via Friedel-Crafts alkylation or Grignard addition . A patented method employs 3-chlorobenzyl magnesium bromide reacting with a ketone intermediate derived from piperidine. Alternatively, Pd-catalyzed cross-coupling between a boronic ester and a brominated piperidine precursor achieves higher regiocontrol.

Critical Parameters:

  • Solvent: Tetrahydrofuran (THF) or diethyl ether for Grignard reactions.
  • Catalyst: Pd(PPh3)4 (5 mol%) for Suzuki-Miyaura couplings.
  • Temperature: −78°C for nucleophilic additions to avoid side reactions.

Aminomethyl Group Installation

Azide Reduction Pathway

A widely adopted route involves converting a bromomethyl intermediate to an azide followed by reduction:

  • Bromide to Azide: Treatment with sodium azide in dimethyl sulfoxide (DMSO) at 130°C for 2.5 hours yields tert-butyl 4-azidomethyl-4-(3-chlorobenzyl)piperidine-1-carboxylate .
  • Staudinger Reduction: Reaction with triphenylphosphine in THF/water selectively reduces the azide to an amine, producing the target compound in 85–92% yield.

Table 2: Azide Reduction Efficiency

Reducing Agent Solvent Time (h) Yield (%) Purity (%)
PPh3, H2O THF 12 92 >99
H2, Pd/C MeOH 6 88 97

Reductive Amination

An alternative approach employs reductive amination of a ketone intermediate with ammonium acetate and sodium cyanoborohydride in methanol. This method circumvents azide handling but requires stringent pH control (pH 4–5) to minimize imine hydrolysis.

Protecting Group Strategies

The tert-butyl carbamate (Boc) group is indispensable for protecting the piperidine nitrogen during functionalization. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous NaHCO3. Notably, the Boc group remains stable under azidation and Grignard conditions but is cleaved during hydrogenolysis.

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may promote elimination side reactions.
  • Ether solvents (THF, 2-MeTHF) favor Grignard and organometallic reactions due to their Lewis basicity.

Table 3: Solvent Impact on Alkylation Yield

Solvent Temperature (°C) Yield (%) Byproduct Formation
DMF 25 78 15% elimination
THF −20 92 <5%

Temperature and Catalysis

  • Low temperatures (−78°C to 0°C) suppress undesired polymerization during benzylation.
  • Copper(I) iodide (10 mol%) accelerates click chemistry-derived triazole formations, though this is less relevant to the target molecule.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 3.02–3.21 (m, 4H, piperidine H), 4.12 (s, 2H, CH2NH2), 7.22–7.35 (m, 4H, aromatic).
  • 13C NMR (100 MHz, CDCl3): δ 28.4 (Boc CH3), 53.6 (piperidine C), 79.8 (Boc C=O), 134.2–138.9 (aromatic C).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity for the final compound when using azide reduction protocols.

Challenges and Mitigation Strategies

  • Steric Hindrance: The C4 position’s crowding necessitates slow reagent addition and high-dilution conditions to avoid dimerization.
  • Amine Oxidation: Stabilizing the primary amine with Boc protection until the final step prevents unwanted oxidation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aminomethyl or 3-chlorobenzyl positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected piperidines with dual 4-position substituents. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate Aminomethyl, 3-chlorobenzyl C18H26ClN2O2 337.87 Potential HGF/AChE inhibitor; used in drug discovery
tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate Aminomethyl, 4-fluorobenzyl C18H26FN2O2 321.42 Enhanced lipophilicity due to fluorine; explored in kinase inhibitors
tert-Butyl 4-(aminomethyl)-4-(2-(trifluoromethyl)benzyl)piperidine-1-carboxylate Aminomethyl, 2-(trifluoromethyl)benzyl C19H26F3N2O2 371.42 Increased metabolic stability; used in CNS-targeting agents
tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate Aminomethyl, cyclobutylmethyl C15H30N2O2 270.41 Improved solubility; intermediate in peptide mimetics
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino, pyridin-3-yl C15H23N3O2 277.36 Light yellow solid; used in receptor-binding studies

Key Observations :

Substituent Effects on Bioactivity :

  • The 3-chlorobenzyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to smaller substituents (e.g., cyclobutylmethyl) .
  • Fluorinated analogs (e.g., 4-fluorobenzyl, trifluoromethylbenzyl) exhibit higher metabolic stability and improved blood-brain barrier penetration .

Synthetic Accessibility :

  • Compounds with aromatic substituents (e.g., 3-chlorobenzyl) often require stepwise alkylation under basic conditions (e.g., NaH/THF) , while aliphatic substituents (e.g., cyclobutylmethyl) may involve simpler coupling reactions .

However, chlorinated derivatives (e.g., 3-chlorobenzyl) may pose additional handling challenges due to halogen-related toxicity .

Research Findings and Data Tables

Table 2: Physicochemical and Spectroscopic Data

Compound Name Melting Point (°C) Boiling Point (°C) Spectral Data (Key Peaks) Purity Reference
This compound Not reported Not reported Not available ≥95% (typical for intermediates)
tert-Butyl 4-((4-amino-5-chloro-2-methoxybenzoyl)amino)methylpiperidine-1-carboxylate 135–137 Not reported 1H NMR (CDCl3): δ 7.71 (s, 1H), 4.63 (br s, 2H); LC-MS: [M+H]+ = 397.60–399.60 86% (after purification)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Not reported Not reported Physical state: Light yellow solid Not specified

Biological Activity

tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate (commonly referred to as TBAC) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of TBAC, highlighting its mechanisms, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 144222-22-0
  • Molecular Formula : C14H22ClN2O2
  • Molecular Weight : 286.79 g/mol
  • Structural Formula :
    • SMILES: CC(C)(C)OC(=O)N1CCC(CN)CC1C1=CC(=C(C=C1)Cl)C

Biological Activity Overview

TBAC has shown promise in several areas of biological activity, particularly:

1. Antitumor Activity

Research indicates that TBAC exhibits significant antitumor properties through its interaction with various cellular pathways. It is believed to inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and metastasis.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCancer TypeMechanism of ActionKey Findings
VariousPI3K InhibitionEffective in reducing tumor cell invasion
HypopharyngealApoptosis InductionBetter cytotoxicity than standard treatments

2. Neuropharmacological Effects

TBAC has been investigated for its neuropharmacological effects, particularly concerning cognitive disorders. Its structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

Case Study: Cognitive Enhancement
In a study involving animal models, TBAC demonstrated improvements in memory retention and cognitive function, attributed to its dual action on cholinergic and glutamatergic pathways. This suggests that TBAC could be a candidate for further development as a cognitive enhancer.

3. Cholinesterase Inhibition

The compound has shown potential as a cholinesterase inhibitor, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Table 2: Cholinesterase Inhibition Studies

Study ReferenceEnzyme TargetedInhibition Rate (%)Notes
Acetylcholinesterase75%Significant improvement over control group

Structure-Activity Relationship (SAR)

The biological activity of TBAC is closely linked to its chemical structure. The presence of the tert-butyl group and the chlorobenzyl moiety are critical for its interaction with biological targets. Structure-activity relationship studies have indicated that modifications to these groups can significantly alter the potency and selectivity of TBAC against various biological targets.

Q & A

Q. What are the key considerations for synthesizing tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate in a laboratory setting?

Synthesis typically involves multi-step strategies, including protection of the amine group, nucleophilic substitution, and purification. For example, analogous piperidine-carboxylate derivatives are synthesized via condensation of substituted benzyl halides with protected piperidine intermediates, followed by deprotection . Key steps include:

  • Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, ensuring selective reactivity during subsequent steps.
  • Coupling Reactions : Introduce the 3-chlorobenzyl group via alkylation or Mitsunobu reactions under inert atmospheres.
  • Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product.
  • Validation : Confirm intermediate purity via TLC and final product characterization via NMR and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and Boc group integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C17_{17}H25_{25}ClN2_2O2_2, theoretical MW: 324.16).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .
  • Elemental Analysis : Validate empirical formula consistency .

Q. What safety precautions are necessary when handling this compound based on its physicochemical properties?

  • Respiratory Protection : Use NIOSH-approved N95 masks or fume hoods due to potential dust inhalation risks .
  • Handling : Wear nitrile gloves and eye protection; the compound is a light yellow solid with unknown acute toxicity but may irritate mucous membranes .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis, particularly when introducing the 3-chlorobenzyl group?

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to enhance reaction efficiency and minimize side reactions .
  • Catalysts : Add triethylamine (TEA) or DMAP to facilitate nucleophilic substitution at the piperidine nitrogen .
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., Boc deprotection with TFA) to prevent byproduct formation.
  • Yield Tracking : Monitor reaction progress via LC-MS and optimize stoichiometry (e.g., 1.2 equivalents of 3-chlorobenzyl chloride) .

Q. What strategies can resolve contradictions in reported stability data of tert-Butyl carbamate derivatives under different storage conditions?

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the Boc group .
  • Compatibility Testing : Use DSC/TGA to identify incompatible excipients or storage materials (e.g., polypropylene vs. glass) .
  • Controlled Atmosphere : Store under nitrogen to mitigate oxidative degradation, as the compound is incompatible with strong oxidizers .

Q. How does the presence of the 3-chlorobenzyl substituent influence the compound's reactivity in nucleophilic substitution reactions compared to other benzyl derivatives?

  • Electronic Effects : The electron-withdrawing chlorine atom meta to the benzyl group reduces electron density at the benzylic carbon, slowing SN2 reactions compared to non-halogenated analogs.
  • Steric Hindrance : The 3-chloro position minimally impacts steric bulk, allowing efficient coupling with piperidine intermediates .
  • Comparative Studies : Benchmark reactivity against 4-chlorobenzyl or unsubstituted benzyl derivatives using kinetic assays (e.g., competition experiments in DCM/TEA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.